![molecular formula C8H10N4O2 B14657615 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a 2,4-dihydroxyphenyl moiety through a methylene bridge. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and aminoguanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoguanidine and 2,4-dihydroxybenzaldehyde.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial and antiviral properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use as an inhibitor for certain enzymes and proteins, which could be beneficial in treating diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact mechanism depends on the specific target and the context of its use.
相似化合物的比较
Similar Compounds
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
- 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine
Comparison
Compared to its analogs, 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine is unique due to the presence of hydroxyl groups on the phenyl ring. These hydroxyl groups can participate in additional hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the dihydroxy substitution pattern may influence the compound’s solubility and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)3-7(5)14/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
InChI 键 |
FQZWNRLRJGZEPT-NYYWCZLTSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C(N)N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C=NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
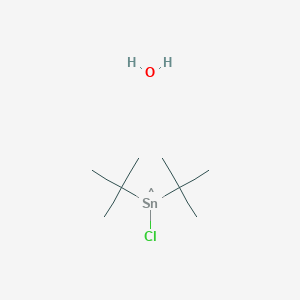
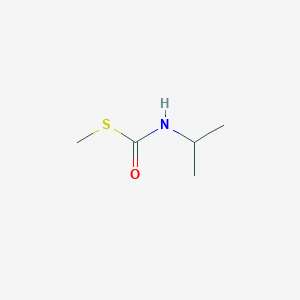
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
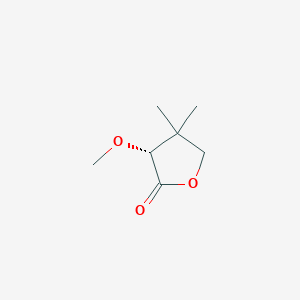
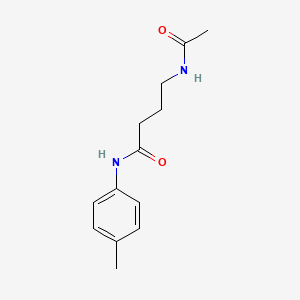
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)

![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
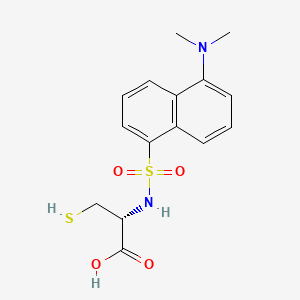
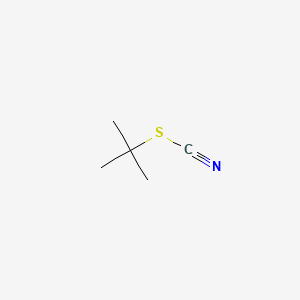
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
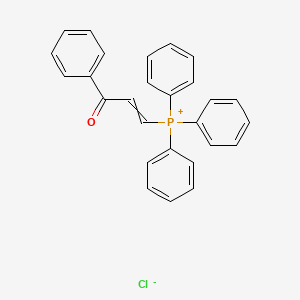
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
